molecular formula C14H14Cl2N2O2S2 B2408347 6-chloro-N-(2-{[(4-chlorophenyl)methyl]sulfanyl}ethyl)pyridine-3-sulfonamide CAS No. 1110815-14-9

6-chloro-N-(2-{[(4-chlorophenyl)methyl]sulfanyl}ethyl)pyridine-3-sulfonamide

Cat. No. B2408347
CAS RN: 1110815-14-9
M. Wt: 377.3
InChI Key: FQNSLLJSZTWCCD-UHFFFAOYSA-N
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Description

6-chloro-N-(2-{[(4-chlorophenyl)methyl]sulfanyl}ethyl)pyridine-3-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biotechnology. This compound is also known as TAK-659 and has been studied extensively for its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of 6-chloro-N-(2-{[(4-chlorophenyl)methyl]sulfanyl}ethyl)pyridine-3-sulfonamide involves the inhibition of various kinases, which leads to the suppression of immune response and cell proliferation. This compound has been shown to bind to the active site of BTK and ITK, which prevents their activation and downstream signaling.
Biochemical and Physiological Effects:
6-chloro-N-(2-{[(4-chlorophenyl)methyl]sulfanyl}ethyl)pyridine-3-sulfonamide has been shown to have various biochemical and physiological effects, including the suppression of immune response, inhibition of cell proliferation, and induction of apoptosis. This compound has also been shown to have anti-inflammatory and analgesic effects, which make it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 6-chloro-N-(2-{[(4-chlorophenyl)methyl]sulfanyl}ethyl)pyridine-3-sulfonamide in lab experiments include its high potency, selectivity, and specificity for various kinases. However, this compound also has some limitations, including its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical and clinical studies.

Future Directions

The future directions for the research on 6-chloro-N-(2-{[(4-chlorophenyl)methyl]sulfanyl}ethyl)pyridine-3-sulfonamide include the evaluation of its efficacy and safety in preclinical and clinical studies, the identification of its potential therapeutic targets and indications, and the development of novel analogs and formulations with improved pharmacokinetic and pharmacodynamic properties. Additionally, the use of this compound in combination with other drugs and therapies should also be explored to enhance its therapeutic potential.

Synthesis Methods

The synthesis method of 6-chloro-N-(2-{[(4-chlorophenyl)methyl]sulfanyl}ethyl)pyridine-3-sulfonamide involves the reaction of 2-amino-6-chloropyridine-3-sulfonamide with 2-[(4-chlorobenzyl)thio]ethanamine in the presence of a suitable solvent and reagents. This reaction leads to the formation of the desired compound, which can be isolated and purified using various techniques.

Scientific Research Applications

6-chloro-N-(2-{[(4-chlorophenyl)methyl]sulfanyl}ethyl)pyridine-3-sulfonamide has been studied for its potential applications in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases. This compound has been shown to inhibit the activity of various kinases, including BTK, ITK, and JAK3, which are involved in the regulation of immune response and cell proliferation.

properties

IUPAC Name

6-chloro-N-[2-[(4-chlorophenyl)methylsulfanyl]ethyl]pyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N2O2S2/c15-12-3-1-11(2-4-12)10-21-8-7-18-22(19,20)13-5-6-14(16)17-9-13/h1-6,9,18H,7-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQNSLLJSZTWCCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSCCNS(=O)(=O)C2=CN=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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